3-Amino-5-(trifluoromethyl)benzonitrile

Description

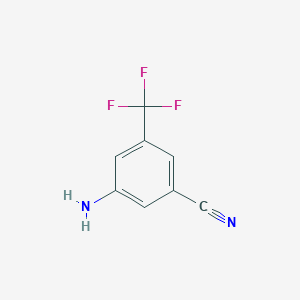

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c9-8(10,11)6-1-5(4-12)2-7(13)3-6/h1-3H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMUDGXVSXIXLCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101278342 | |

| Record name | 3-Amino-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101278342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49674-28-4 | |

| Record name | 3-Amino-5-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49674-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101278342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-5-(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Amino-5-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-(trifluoromethyl)benzonitrile is a key building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds.[1][2] Its unique trifluoromethyl and cyano-substituted aniline structure makes it a valuable intermediate for the preparation of various heterocyclic and other complex organic molecules. The trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, while the amino and nitrile functionalities offer versatile handles for further chemical transformations.[1][2] This guide provides a detailed overview of the two primary synthetic routes for the preparation of 3-Amino-5-(trifluoromethyl)benzonitrile: Palladium-Catalyzed Amination and Reduction of a Nitro Precursor.

Route 1: Palladium-Catalyzed Amination of 3-Bromo-5-(trifluoromethyl)benzonitrile

This synthetic approach utilizes the robust and versatile Buchwald-Hartwig amination reaction, a palladium-catalyzed cross-coupling of an aryl halide with an amine.[3][4][5] In this case, the commercially available 3-bromo-5-(trifluoromethyl)benzonitrile is coupled with an ammonia equivalent or a protected amine, followed by deprotection, to yield the desired product.

Experimental Protocol

A detailed experimental procedure for the Buchwald-Hartwig amination is provided below. This protocol is based on established methods for similar aryl amine syntheses.

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-5-(trifluoromethyl)benzonitrile (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), and a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.02-0.10 eq).

-

Addition of Reagents: Add a strong base, such as sodium tert-butoxide (NaOtBu, 1.2-2.0 eq), and an ammonia source. Benzophenone imine can be used as an ammonia surrogate. Add dry, degassed toluene or dioxane as the solvent.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford 3-Amino-5-(trifluoromethyl)benzonitrile.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 3-Bromo-5-(trifluoromethyl)benzonitrile | [6][7] |

| Ammonia Source | Benzophenone imine (followed by hydrolysis) | General Buchwald-Hartwig |

| Catalyst | Pd₂(dba)₃ | General Buchwald-Hartwig |

| Ligand | Xantphos or BINAP | General Buchwald-Hartwig |

| Base | Sodium tert-butoxide (NaOtBu) | General Buchwald-Hartwig |

| Solvent | Toluene or Dioxane | General Buchwald-Hartwig |

| Temperature | 80-120 °C | General Buchwald-Hartwig |

| Reaction Time | 12-24 hours | General Buchwald-Hartwig |

| Typical Yield | 70-90% | Estimated |

Experimental Workflow Diagram

Caption: Buchwald-Hartwig Amination Workflow.

Route 2: Reduction of 3-Nitro-5-(trifluoromethyl)benzonitrile

The reduction of a nitro group is a fundamental transformation in organic synthesis to introduce an amino group. This route involves the synthesis of the precursor, 3-nitro-5-(trifluoromethyl)benzonitrile, followed by its reduction.

Experimental Protocol

A typical procedure for the reduction of an aromatic nitro compound is detailed below.

-

Preparation of the Nitro Precursor: 3-Nitro-5-(trifluoromethyl)benzonitrile can be prepared by the nitration of 3-(trifluoromethyl)benzonitrile using a mixture of nitric acid and sulfuric acid.

-

Reaction Setup: In a hydrogenation vessel, dissolve 3-nitro-5-(trifluoromethyl)benzonitrile (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

-

Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) to the solution.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature for 2-8 hours. The reaction progress can be monitored by TLC or by observing the cessation of hydrogen uptake.

-

Work-up and Purification: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with the reaction solvent. The filtrate is then concentrated under reduced pressure to yield the crude product. If necessary, the product can be further purified by recrystallization or column chromatography to give pure 3-Amino-5-(trifluoromethyl)benzonitrile. An alternative to catalytic hydrogenation is the use of trichlorosilane in the presence of a base.[8]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 3-Nitro-5-(trifluoromethyl)benzonitrile | [9][10] |

| Reducing Agent | H₂ gas | [11][12] |

| Catalyst | 10% Palladium on carbon (Pd/C) | [12][13] |

| Solvent | Methanol or Ethanol | [12] |

| Temperature | Room Temperature | [12] |

| Pressure | 1-4 atm | [11] |

| Reaction Time | 2-8 hours | [11] |

| Typical Yield | >90% | [11] |

Experimental Workflow Diagram

Caption: Nitro Group Reduction Workflow.

Conclusion

Both the Palladium-Catalyzed Amination and the Reduction of a Nitro Precursor are viable and efficient methods for the synthesis of 3-Amino-5-(trifluoromethyl)benzonitrile. The choice of route may depend on factors such as the availability and cost of starting materials, scalability, and the specific equipment available in the laboratory. The Buchwald-Hartwig amination offers a more direct route from the corresponding bromo-compound, while the nitro reduction pathway is a classic and often high-yielding alternative. Both methods provide access to this important building block for the advancement of pharmaceutical and agrochemical research.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. digitalcommons.buffalostate.edu [digitalcommons.buffalostate.edu]

- 5. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Bromo-5-(trifluoromethyl)benzonitrile | C8H3BrF3N | CID 11593995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 691877-03-9|3-Bromo-5-(trifluoromethyl)benzonitrile|BLD Pharm [bldpharm.com]

- 8. US20150232412A1 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]

- 9. 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. CN104402738A - Selective reduction method for nitro - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Amino-5-(trifluoromethyl)benzonitrile (CAS 49674-28-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 3-Amino-5-(trifluoromethyl)benzonitrile, a key building block in modern medicinal chemistry and materials science. This document consolidates essential physicochemical data, safety information, and insights into its applications, particularly in the synthesis of novel therapeutic agents. Detailed experimental considerations and visualizations are included to support researchers in its effective utilization.

Introduction

3-Amino-5-(trifluoromethyl)benzonitrile, with the CAS number 49674-28-4, is an aromatic organic compound characterized by the presence of an amino group, a nitrile group, and a trifluoromethyl group attached to a benzene ring. This unique combination of functional groups makes it a versatile intermediate in organic synthesis. The electron-withdrawing nature of the trifluoromethyl and nitrile groups, coupled with the reactive amino group, provides a platform for a wide range of chemical transformations. Its incorporation into molecular scaffolds has been shown to enhance pharmacokinetic and pharmacodynamic properties of drug candidates, making it a compound of significant interest in the pharmaceutical and agrochemical industries.[1][2]

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of 3-Amino-5-(trifluoromethyl)benzonitrile is presented below. It is typically a peachy tan crystalline powder.[3]

| Property | Value | Source |

| CAS Number | 49674-28-4 | - |

| Molecular Formula | C₈H₅F₃N₂ | - |

| Molecular Weight | 186.14 g/mol | |

| Physical Form | Crystalline Powder | [3] |

| Color | Peachy tan | [3] |

| Boiling Point | 279.3 ± 40.0 °C (Predicted) | [3] |

| Density | 1.37 ± 0.1 g/cm³ (Predicted) | [3] |

| pKa | 1.57 ± 0.10 (Predicted) | [3] |

| Storage Temperature | 2-8 °C, under inert gas |

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 187.04776 | 134.8 |

| [M+Na]⁺ | 209.02970 | 145.6 |

| [M-H]⁻ | 185.03320 | 134.5 |

| [M+NH₄]⁺ | 204.07430 | 152.3 |

| [M+K]⁺ | 225.00364 | 142.4 |

| [M+H-H₂O]⁺ | 169.03774 | 120.8 |

| [M+HCOO]⁻ | 231.03868 | 152.0 |

Synthesis and Reactivity

A plausible synthetic route to 3-Amino-5-(trifluoromethyl)benzonitrile can be conceptualized based on established organic chemistry principles, although a specific detailed protocol is not widely published. A potential pathway is outlined below.

References

An In-depth Technical Guide to the 1H and 13C NMR Data of 3-Amino-5-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) data for the compound 3-Amino-5-(trifluoromethyl)benzonitrile. This compound is a valuable building block in the synthesis of various therapeutic agents and agrochemicals.[1][2] The inclusion of the trifluoromethyl group can significantly influence the lipophilicity, metabolic stability, and binding affinity of drug molecules. This guide presents the anticipated spectral data in a structured format, outlines a comprehensive experimental protocol for acquiring such data, and includes a visualization of a general synthetic pathway.

Predicted 1H and 13C NMR Spectral Data

Table 1: Predicted 1H NMR Data for 3-Amino-5-(trifluoromethyl)benzonitrile

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-2 | 7.0 - 7.2 | s (singlet) | - | 1H |

| H-4 | 6.8 - 7.0 | s (singlet) | - | 1H |

| H-6 | 6.9 - 7.1 | s (singlet) | - | 1H |

| -NH2 | 4.0 - 5.0 | br s (broad singlet) | - | 2H |

Table 2: Predicted 13C NMR Data for 3-Amino-5-(trifluoromethyl)benzonitrile

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (-CN) | 118 - 120 |

| C-2 | 115 - 117 |

| C-3 (-NH2) | 148 - 150 |

| C-4 | 112 - 114 |

| C-5 (-CF3) | 132 - 134 (q, JC-F ≈ 30-35 Hz) |

| C-6 | 120 - 122 |

| -CF3 | 122 - 125 (q, JC-F ≈ 270-275 Hz) |

Experimental Protocols for NMR Spectroscopy

The following is a detailed, generalized protocol for the acquisition of high-resolution 1H and 13C NMR spectra of 3-Amino-5-(trifluoromethyl)benzonitrile.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity 3-Amino-5-(trifluoromethyl)benzonitrile for 1H NMR, and 20-50 mg for 13C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Common choices for aromatic amines include Deuterated Chloroform (CDCl3) or Deuterated Dimethyl Sulfoxide (DMSO-d6).[5][6]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of a suitable internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

-

Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz or 500 MHz NMR spectrometer:[5]

1H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): A range of approximately -2 to 12 ppm is typically sufficient for aromatic compounds.

-

Temperature: 298 K (25 °C).

13C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 to 4096 scans are typically required due to the lower natural abundance of 13C.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A range of approximately 0 to 200 ppm.

-

Temperature: 298 K (25 °C).

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the spectrum by setting the peak of the internal standard (TMS) to 0 ppm.

-

Integration: Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shifts of all significant peaks in both 1H and 13C spectra.

Visualization of a General Synthetic Pathway

3-Amino-5-(trifluoromethyl)benzonitrile is a key intermediate in organic synthesis. The following diagram illustrates a generalized synthetic workflow for the preparation of a substituted benzonitrile, a class of compounds to which the topic molecule belongs. This demonstrates a logical relationship in a typical synthetic chemistry context.

Caption: A generalized workflow for the synthesis of a substituted benzonitrile.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-(TRIFLUOROMETHOXY)BENZONITRILE(52771-22-9) 13C NMR [m.chemicalbook.com]

- 4. 3,5-Bis(trifluoromethyl)benzonitrile (27126-93-8) 13C NMR spectrum [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]

Spectroscopic Analysis of 3-Amino-5-(trifluoromethyl)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) and Mass Spectrometry (MS) characteristics of 3-Amino-5-(trifluoromethyl)benzonitrile. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on a predictive analysis based on the well-established spectroscopic behavior of its constituent functional groups: an aromatic amine, a trifluoromethyl group, and a benzonitrile moiety. This guide also includes standardized experimental protocols for acquiring such data.

Predicted Fourier-Transform Infrared (FTIR) Spectroscopy Data

FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule. The infrared spectrum of 3-Amino-5-(trifluoromethyl)benzonitrile is expected to be rich with characteristic absorption bands. The primary, secondary, and tertiary structures of the molecule will each contribute to a unique spectral fingerprint.

The key functional groups and their predicted vibrational frequencies are outlined below. These predictions are based on established correlation tables and data from structurally similar compounds.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Primary Aromatic Amine | N-H Asymmetric & Symmetric Stretch | 3500 - 3300 (typically two bands) | Medium |

| N-H Scissoring (Bend) | 1650 - 1580 | Medium to Strong | |

| C-N Stretch | 1335 - 1250 | Strong | |

| Nitrile | C≡N Stretch | 2260 - 2220 | Medium, Sharp |

| Trifluoromethyl Group | C-F Asymmetric & Symmetric Stretch | 1350 - 1100 (multiple strong bands) | Strong |

| Aromatic Ring | Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic C=C Stretch | 1620 - 1450 (multiple bands) | Medium to Strong | |

| C-H Out-of-Plane Bending | 900 - 675 | Strong |

Predicted Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) is a standard method for determining the molecular weight and obtaining structural information through fragmentation analysis. The high-energy electron impact in EI-MS is expected to produce a distinct fragmentation pattern for 3-Amino-5-(trifluoromethyl)benzonitrile.

The molecular formula of the compound is C₈H₅F₃N₂, giving it a monoisotopic mass of approximately 186.04 g/mol . The presence of two nitrogen atoms means the molecular ion peak will have an even m/z value, consistent with the Nitrogen Rule.

| m/z Value (Predicted) | Proposed Fragment Identity | Notes on Fragmentation Pathway |

| 186 | [M]⁺˙ (Molecular Ion) | The parent ion, which should be observable. Aromatic systems tend to show a relatively stable molecular ion. |

| 167 | [M - F]⁺ | Loss of a fluorine atom from the trifluoromethyl group. |

| 159 | [M - HCN]⁺˙ | Loss of a neutral hydrogen cyanide molecule, a common fragmentation for aromatic nitriles. |

| 117 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical. This would lead to a relatively stable aminobenzonitrile cation. |

| 90 | [C₆H₄N]⁺ | Represents the benzonitrile fragment after the loss of both the amino and trifluoromethyl groups. |

| 69 | [CF₃]⁺ | The trifluoromethyl cation itself, which is often observed in the mass spectra of compounds containing this group. |

Experimental Protocols

The following are detailed, standardized protocols for obtaining FTIR and Mass Spectra for a solid organic compound like 3-Amino-5-(trifluoromethyl)benzonitrile.

FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

Attenuated Total Reflectance (ATR) is a widely used sampling technique for solid and liquid samples due to its simplicity and minimal sample preparation.[1][2]

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Verify that the ATR accessory, typically with a diamond or zinc selenide crystal, is correctly installed.[2]

-

Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol or ethanol) using a soft, lint-free wipe. Allow the solvent to evaporate completely.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal, acquire a background spectrum. This will measure the absorbance of the ambient environment (e.g., CO₂, water vapor) and the crystal itself, which will be subtracted from the sample spectrum.

-

The background scan is typically performed over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Sample Analysis:

-

Place a small amount of the solid 3-Amino-5-(trifluoromethyl)benzonitrile sample directly onto the center of the ATR crystal.[3]

-

Apply pressure using the built-in press to ensure firm and uniform contact between the sample and the crystal surface.[3] Good contact is crucial for obtaining a high-quality spectrum.

-

Acquire the sample spectrum using the same parameters as the background scan. The instrument's software will automatically subtract the background, yielding the infrared spectrum of the sample.

-

-

Post-Analysis:

-

Release the pressure and carefully remove the sample from the crystal.

-

Clean the ATR crystal thoroughly as described in step 1 to prepare for the next measurement.

-

Mass Spectrometry Protocol (Electron Ionization - EI)

Electron Ionization (EI) is a hard ionization technique that provides reproducible fragmentation patterns, ideal for structural elucidation and library matching.[4][5]

-

Instrument Preparation:

-

Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications.

-

The EI source should be clean and operating at a standard electron energy of 70 eV to ensure fragmentation patterns are consistent and comparable to spectral libraries.[4]

-

-

Sample Introduction:

-

For a pure, thermally stable solid, a direct insertion probe is often used.

-

Load a small quantity of the sample (microgram range) into a capillary tube and place it at the tip of the probe.

-

Alternatively, if the sample is volatile, it can be introduced through a gas chromatograph (GC-MS). Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) for injection.

-

-

Ionization and Analysis:

-

Insert the probe into the high-vacuum region of the mass spectrometer's ion source.

-

Gradually heat the probe to volatilize the sample. The gaseous molecules will then enter the ionization chamber.

-

In the ion source, the sample molecules are bombarded by the 70 eV electron beam, causing ionization and subsequent fragmentation.[6]

-

The resulting positive ions (molecular ion and fragment ions) are accelerated out of the ion source and into the mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Data Acquisition:

-

The detector records the abundance of each ion at its specific m/z value.

-

The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

-

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for ATR-FTIR Spectroscopy Analysis.

Caption: Workflow for EI-Mass Spectrometry Analysis.

References

- 1. agilent.com [agilent.com]

- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 5. Electron ionization - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Solubility of 3-Amino-5-(trifluoromethyl)benzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-(trifluoromethyl)benzonitrile is a key intermediate in the synthesis of a variety of pharmacologically active molecules and agrochemicals. Its unique structure, featuring an amino group, a nitrile group, and a trifluoromethyl group, makes it a versatile building block in medicinal chemistry. The trifluoromethyl group, in particular, can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Understanding the solubility of this compound in various organic solvents is crucial for its application in synthesis, purification, and formulation development. This guide provides a comprehensive overview of the available information on the solubility of 3-Amino-5-(trifluoromethyl)benzonitrile, details a standard experimental protocol for its determination, and presents a visual workflow for this process.

Data Presentation: Solubility of 3-Amino-5-(trifluoromethyl)benzonitrile

A thorough review of scientific literature and chemical databases did not yield specific quantitative data on the solubility of 3-Amino-5-(trifluoromethyl)benzonitrile in various organic solvents. While qualitative statements suggest that related compounds, such as 3-Nitro-5-(trifluoromethyl)benzonitrile, may be soluble in common organic solvents like dichloromethane and chloroform, no numerical values for the title compound have been published. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| No data available | |||

Experimental Protocol: Determination of Solubility via Isothermal Saturation and Gravimetric Analysis

The following is a detailed methodology for the experimental determination of the solubility of 3-Amino-5-(trifluoromethyl)benzonitrile in an organic solvent. This protocol is based on the widely used isothermal saturation method coupled with gravimetric analysis for quantification.[1][2][3]

1. Materials and Equipment

-

3-Amino-5-(trifluoromethyl)benzonitrile (solid)

-

Selected organic solvent(s)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials with airtight seals (e.g., screw caps with PTFE septa)

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Syringes

-

Pre-weighed glass evaporating dishes or beakers[1]

-

Drying oven or vacuum oven

2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 3-Amino-5-(trifluoromethyl)benzonitrile to a glass vial. The presence of undissolved solid is essential to ensure saturation.[3]

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.[1]

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required for equilibrium should be determined experimentally (e.g., by taking measurements at different time points until the concentration of the solute in the solution becomes constant). A typical duration is 24-72 hours.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated syringe to avoid precipitation of the solute.

-

Immediately pass the solution through a syringe filter into a pre-weighed, clean, and dry evaporating dish.[4] This step is crucial to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Weigh the evaporating dish containing the filtered saturated solution to determine the mass of the solution.

-

Place the evaporating dish in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The oven temperature should be below the boiling point of the solute and the solvent's evaporation should be controlled.

-

Continue drying until a constant weight of the residue (the solute) is achieved.[1][4]

-

Cool the evaporating dish in a desiccator to room temperature and weigh it on the analytical balance.

-

3. Data Calculation

-

Mass of the solute (m_solute):

-

m_solute = (Mass of dish + dry solute) - (Mass of empty dish)

-

-

Mass of the solvent (m_solvent):

-

m_solvent = (Mass of dish + solution) - (Mass of dish + dry solute)

-

-

Solubility ( g/100 g of solvent):

-

Solubility = (m_solute / m_solvent) * 100

-

-

To express solubility in other units, such as g/100 mL of solvent, the density of the solvent at the experimental temperature is required.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation method.

References

Navigating the Uncharted Territory: A Technical Guide to Determining the Crystal Structure of 3-Amino-5-(trifluoromethyl)benzonitrile

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Methodologies for Elucidating the Crystal Structure of 3-Amino-5-(trifluoromethyl)benzonitrile.

As of late 2025, the crystal structure of 3-Amino-5-(trifluoromethyl)benzonitrile, a key building block in pharmaceutical and agrochemical synthesis, remains undetermined in the public domain. No entries are currently available in the Cambridge Crystallographic Data Centre (CCDC) or other open-access crystallographic databases. This guide provides a comprehensive technical roadmap for researchers to successfully crystallize and elucidate the three-dimensional atomic arrangement of this compound. The protocols outlined herein are based on established methodologies for small organic molecules and are intended to serve as a foundational framework for such an investigation.

Theoretical Foundation and Preliminary Analysis

Prior to embarking on experimental work, a thorough in-silico analysis is recommended. Computational methods can predict the likely stable crystal packing arrangements, which can guide experimental design.

Table 1: Predicted Molecular Properties of 3-Amino-5-(trifluoromethyl)benzonitrile

| Property | Predicted Value | Data Source |

| Molecular Formula | C₈H₅F₃N₂ | PubChem |

| Molecular Weight | 186.14 g/mol | PubChem |

| XLogP3 | 2.4 | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

Note: These values are computationally predicted and await experimental verification.

Experimental Protocols

The successful determination of a crystal structure is critically dependent on the quality of the single crystals obtained. The following sections detail the necessary experimental procedures.

Purification of 3-Amino-5-(trifluoromethyl)benzonitrile

The starting material must be of the highest possible purity (>99%). Standard purification techniques such as recrystallization or column chromatography should be employed. The purity should be verified by methods such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Crystallization Methodologies

The selection of an appropriate crystallization technique is paramount. For a small organic molecule like 3-Amino-5-(trifluoromethyl)benzonitrile, several methods should be screened in parallel.

-

Solvent Screening : Dissolve a small amount of the purified compound in a range of solvents of varying polarity (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane) to identify suitable candidates where the compound has moderate solubility.

-

Solution Preparation : Prepare a near-saturated solution of the compound in a chosen solvent at room temperature.

-

Evaporation : Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks. The vial should be stored in a vibration-free environment.

-

Setup : Place a small, open vial containing a concentrated solution of the compound inside a larger, sealed chamber. The chamber should contain a solvent in which the compound is insoluble but which is miscible with the solvent of the solution (the anti-solvent).

-

Diffusion : The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and inducing crystallization.

-

Solution Preparation : Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Cooling : Slowly cool the solution to room temperature, and then further to a lower temperature (e.g., 4°C). The gradual decrease in solubility will promote the growth of single crystals.

A systematic approach to crystallization screening is depicted in the workflow diagram below.

Single-Crystal X-ray Diffraction (SCXRD)

Once suitable single crystals are obtained, the following protocol for data collection and structure solution should be followed.

-

Crystal Mounting : A well-formed single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

-

Data Collection : The crystal is placed in a single-crystal X-ray diffractometer. Data is collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations, by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern on a detector.

-

Data Processing : The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the Bragg reflections.

-

Structure Solution : The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

-

Structure Refinement : The atomic positions and thermal parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors.

The overall workflow for crystal structure determination is outlined below.

Data Presentation and Expected Outcomes

Upon successful structure determination, the crystallographic data should be summarized in a standard format, as shown in the hypothetical table below.

Table 2: Hypothetical Crystallographic Data for 3-Amino-5-(trifluoromethyl)benzonitrile

| Parameter | Expected Value |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (g/cm³) | To be determined |

| R-factor (%) | < 5 |

| Goodness-of-fit | ~ 1 |

Conclusion

The determination of the crystal structure of 3-Amino-5-(trifluoromethyl)benzonitrile is an important endeavor for the scientific community, particularly for those in drug discovery and materials science. While no public data currently exists, the application of the systematic experimental and computational protocols outlined in this guide should pave the way for its successful elucidation. The resulting structural information will provide invaluable insights into the solid-state properties of this molecule and facilitate its application in the development of new and improved chemical entities.

An In-depth Technical Guide to the Electrophilic Aromatic Substitution on 3-Amino-5-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Amino-5-(trifluoromethyl)benzonitrile is a key building block in the synthesis of pharmaceuticals and agrochemicals, owing to its unique substitution pattern that influences reactivity and regioselectivity.[1][2] This guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) on this molecule. Due to the limited availability of specific experimental data for this substrate in the public domain, this document focuses on a predictive analysis based on the fundamental principles of organic chemistry, supported by data from analogous compounds. We will explore the directing effects of the amino, trifluoromethyl, and cyano groups, predict the outcomes of common EAS reactions, and provide representative experimental protocols.

Analysis of Substituent Effects

The regioselectivity of electrophilic aromatic substitution on 3-Amino-5-(trifluoromethyl)benzonitrile is governed by the interplay of the directing effects of its three substituents: the amino (-NH₂), trifluoromethyl (-CF₃), and cyano (-CN) groups.

-

Amino Group (-NH₂): This is a strongly activating group and a powerful ortho, para-director.[3][4] The nitrogen atom's lone pair of electrons can be donated into the aromatic ring through resonance, increasing the electron density at the ortho and para positions and stabilizing the arenium ion intermediate formed during electrophilic attack at these positions.[3]

-

Trifluoromethyl Group (-CF₃): This is a strongly deactivating group and a meta-director.[5] The high electronegativity of the fluorine atoms withdraws electron density from the ring inductively, making it less reactive towards electrophiles. This deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.[5]

-

Cyano Group (-CN): This is a deactivating group and a meta-director.[6] It withdraws electron density from the ring through both inductive and resonance effects, decreasing the ring's nucleophilicity.

The positions on the benzene ring relative to the substituents are numbered as follows:

Positions on the 3-Amino-5-(trifluoromethyl)benzonitrile ring.

The directing effects of the substituents create a complex scenario for electrophilic attack, with the powerful activating ortho, para-directing amino group competing with the deactivating meta-directing trifluoromethyl and cyano groups.

Predicted Regioselectivity of Electrophilic Aromatic Substitution Reactions

The outcome of an electrophilic aromatic substitution reaction on a polysubstituted benzene ring is determined by the strongest activating group.[4] In the case of 3-Amino-5-(trifluoromethyl)benzonitrile, the amino group is the most powerful activating group and will therefore dictate the position of electrophilic attack. The substitution is expected to occur at the positions ortho and para to the amino group, which are C2, C4, and C6.

However, steric hindrance and the electronic deactivation from the -CF₃ and -CN groups will influence the distribution of isomers.

Predicted sites of electrophilic attack.

Predicted Order of Reactivity:

-

Position 2: Ortho to the activating -NH₂ group and meta to the deactivating -CF₃ group. This position is electronically favored.

-

Position 6: Ortho to the activating -NH₂ group and meta to the deactivating -CN group. This position is also electronically favored. Sterically, it is similar to position 2.

-

Position 4: Para to the activating -NH₂ group but ortho to both deactivating -CF₃ and -CN groups. This position is electronically favored by the amino group but significantly deactivated and sterically hindered by the adjacent trifluoromethyl and cyano groups.

Therefore, the major products are expected to be the 2- and 6-substituted isomers. The formation of the 4-substituted isomer is expected to be minor.

Key Electrophilic Aromatic Substitution Reactions: A Predictive Overview

While specific experimental data for 3-Amino-5-(trifluoromethyl)benzonitrile is scarce, we can predict the outcomes of key EAS reactions based on the known reactivity of anilines and aromatic compounds bearing strongly deactivating groups.

Nitration

Direct nitration of anilines with a mixture of nitric acid and sulfuric acid is often problematic. The strongly acidic conditions can lead to the protonation of the amino group, forming an anilinium ion (-NH₃⁺).[7] This group is strongly deactivating and a meta-director, which would fundamentally alter the regioselectivity. Furthermore, the strong oxidizing nature of the nitrating mixture can lead to the degradation of the aniline ring.[6]

To achieve selective nitration at the positions activated by the amino group, a common strategy is to first protect the amino group by acetylation. The resulting acetamido group is still an ortho, para-director but is less activating than the amino group, allowing for a more controlled reaction.

Workflow for controlled nitration.

Representative Experimental Protocol (General for Anilines):

-

Acetylation: The substituted aniline is dissolved in acetic anhydride and gently heated. The reaction is typically complete within a short period. The product, an acetanilide, is isolated by pouring the reaction mixture into water and collecting the precipitate.

-

Nitration: The acetanilide is dissolved in a suitable solvent, such as acetic acid or sulfuric acid, and cooled. A nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature.

-

Hydrolysis: The resulting nitro-acetanilide is hydrolyzed back to the nitro-aniline by heating with aqueous acid or base. The desired nitro-aniline product is then isolated and purified.

Halogenation

Direct halogenation (e.g., bromination) of anilines is often rapid and can lead to polysubstitution due to the strong activating effect of the amino group.[5] For 3-Amino-5-(trifluoromethyl)benzonitrile, the presence of two strong deactivating groups may temper this reactivity.

Predicted Outcome: Bromination is expected to yield a mixture of 2-bromo- and 6-bromo-3-amino-5-(trifluoromethyl)benzonitrile as the major products.

Representative Experimental Protocol (General for Anilines):

-

The substituted aniline is dissolved in a suitable solvent, such as acetic acid or a chlorinated solvent.

-

A solution of bromine in the same solvent is added dropwise at room temperature or below.

-

The reaction is monitored, and upon completion, the product is isolated by quenching the excess bromine and then extracting the product.

Sulfonation

Similar to nitration, sulfonation is carried out in strongly acidic conditions (fuming sulfuric acid), which would lead to the formation of the deactivating anilinium ion.[5] Therefore, protection of the amino group would likely be necessary for a controlled reaction.

Predicted Outcome: Following a protection-sulfonation-deprotection sequence, the major products would be the 2-sulfonic acid and 6-sulfonic acid derivatives.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on rings containing strongly deactivating groups like -CF₃ and -CN.[1][8] Furthermore, the amino group can react with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the ring towards electrophilic attack.[6] Therefore, direct Friedel-Crafts reactions on 3-Amino-5-(trifluoromethyl)benzonitrile are not expected to be feasible.

Quantitative Data (Predictive)

In the absence of specific experimental data, a quantitative prediction of isomer distribution is challenging. However, based on the principles of competing directing effects and steric hindrance, a qualitative prediction can be made.

| Reaction | Predicted Major Product(s) | Predicted Minor Product(s) | Rationale |

| Nitration (with -NH₂ protection) | 2-Nitro and 6-Nitro derivatives | 4-Nitro derivative | The ortho positions to the activating group are favored. The para position is sterically hindered and electronically deactivated by adjacent groups. |

| Halogenation | 2-Halo and 6-Halo derivatives | 4-Halo derivative | Similar to nitration, the ortho positions are more accessible and electronically favored. |

| Sulfonation (with -NH₂ protection) | 2-Sulfonic acid and 6-Sulfonic acid derivatives | 4-Sulfonic acid derivative | The bulky sulfonic acid group will further favor substitution at the less hindered ortho positions. |

| Friedel-Crafts | No reaction expected | - | The presence of multiple deactivating groups and the basic amino group inhibits the reaction. |

Conclusion

The electrophilic aromatic substitution of 3-Amino-5-(trifluoromethyl)benzonitrile presents a classic case of competing substituent effects. The strongly activating ortho, para-directing amino group is expected to dominate over the deactivating meta-directing trifluoromethyl and cyano groups. Consequently, electrophilic attack is predicted to occur primarily at the C2 and C6 positions. However, the practical execution of these reactions is complicated by the reactivity of the amino group under typical EAS conditions. Protection of the amino group is likely a necessary strategy for achieving controlled and selective substitution. While this guide provides a robust theoretical and predictive framework, experimental validation is essential to confirm these hypotheses and to optimize reaction conditions for the synthesis of desired derivatives.

References

- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Navigating the Safety Landscape of 3-Amino-5-(trifluoromethyl)benzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 3-Amino-5-(trifluoromethyl)benzonitrile (CAS No: 49674-28-4), a key building block in pharmaceutical and agrochemical research. The following sections detail its physical and chemical properties, associated hazards, handling and storage protocols, and emergency procedures, presented in a format designed for clarity and rapid reference by laboratory and development personnel.

Section 1: Chemical and Physical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for safe handling and use in experimental settings. The following table summarizes the key properties of 3-Amino-5-(trifluoromethyl)benzonitrile.

| Property | Value | Reference |

| Molecular Formula | C₈H₅F₃N₂ | [1] |

| Molecular Weight | 186.13 g/mol | [2] |

| Appearance | Peachy tan crystalline powder | [3] |

| Boiling Point | 279.3±40.0 °C (Predicted) | [3] |

| Density | 1.37±0.1 g/cm³ (Predicted) | [3] |

| pKa | 1.57±0.10 (Predicted) | [3] |

| Purity | 98% | [1] |

Section 2: Hazard Identification and Classification

3-Amino-5-(trifluoromethyl)benzonitrile is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity.

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |

Source:[1]

Section 3: Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimize risk and ensure the integrity of the compound.

Handling

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or under a fume hood.

General Hygiene:

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage

-

Conditions: Keep in a dark place, under an inert atmosphere (e.g., nitrogen or argon).[1]

-

Container: Keep the container tightly sealed.

The following workflow outlines the recommended procedure for handling 3-Amino-5-(trifluoromethyl)benzonitrile in a laboratory setting.

References

In-Depth Technical Guide: Thermodynamic Properties of 3-Amino-5-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the known thermodynamic and physical properties of 3-Amino-5-(trifluoromethyl)benzonitrile (CAS No: 49674-28-4). Given the compound's role as a critical building block in the synthesis of pharmaceuticals and agrochemicals, understanding its physical characteristics is essential for process development, reaction optimization, and safety assessments.

While extensive experimental data on the thermodynamic properties of this specific molecule are not widely published, this document compiles the available predicted data. Furthermore, it details the standard experimental protocols used to determine such properties for organic compounds, offering a framework for laboratory investigation.

Data Presentation: Physical and Thermodynamic Properties

The quantitative data currently available for 3-Amino-5-(trifluoromethyl)benzonitrile are primarily based on computational predictions. These values provide useful estimates for research and development purposes.

| Property | Value | Data Type |

| Molecular Formula | C₈H₅F₃N₂ | - |

| Physical Form | Crystalline Powder | Experimental |

| Color | Peachy Tan | Experimental |

| Boiling Point | 279.3 ± 40.0 °C | Predicted |

| Density | 1.37 ± 0.1 g/cm³ | Predicted |

| pKa | 1.57 ± 0.10 | Predicted |

| Melting Point | Not Reported | - |

| Enthalpy of Fusion | Not Reported | - |

| Heat Capacity | Not Reported | - |

| Vapor Pressure | Not Reported | - |

Logical Workflow: Role in Chemical Synthesis

3-Amino-5-(trifluoromethyl)benzonitrile is a valuable intermediate in organic synthesis. Its trifluoromethyl group can enhance properties like lipophilicity and metabolic stability in final drug products, while the amino and nitrile groups offer versatile reaction sites for building more complex molecules.

Caption: Synthetic pathway for 3-Amino-5-(trifluoromethyl)benzonitrile and its use.

Experimental Protocols

The following sections describe standard methodologies for determining the key thermodynamic properties of solid organic compounds like 3-Amino-5-(trifluoromethyl)benzonitrile.

Melting Point and Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a primary technique for measuring the thermal properties of materials, including melting point and enthalpy of fusion.[1]

-

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[1] When the sample melts, it absorbs energy, creating an endothermic peak on the DSC thermogram.

-

Methodology:

-

Sample Preparation: A small amount of the compound (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.

-

Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) to create a stable thermal atmosphere.

-

Temperature Program: The sample and an empty reference pan are subjected to a controlled temperature program. This usually involves an initial cooling step to ensure the sample is fully solid, followed by a linear heating ramp (e.g., 5-10 °C/min) through the melting range.

-

Data Acquisition: The instrument records the differential heat flow between the sample and the reference.

-

Data Analysis: The melting point is determined from the onset temperature of the melting peak.[2] The area under the peak is integrated to calculate the enthalpy of fusion (ΔHfus), typically expressed in J/g or kJ/mol.[2]

-

Heat Capacity Measurement via Differential Scanning Calorimetry (DSC)

DSC can also be used to determine the heat capacity of a substance.

-

Principle: Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. In DSC, it is measured by comparing the heat flow of the sample to that of a known standard reference material (e.g., sapphire).

-

Methodology:

-

Baseline Run: An initial run is performed with two empty pans to establish the baseline heat flow of the instrument.

-

Standard Run: A run is conducted with a sapphire standard of known mass to calibrate the instrument's heat flow signal.

-

Sample Run: A third run is performed with the sample of interest.

-

Data Analysis: By comparing the heat flow differences between the three runs at a given temperature, the heat capacity (Cp) of the sample can be calculated as a function of temperature.[3]

-

pKa Determination via Potentiometric Titration or Spectrophotometry

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an amine, the pKa refers to its conjugate acid.

-

Principle (Potentiometric Titration): This method involves titrating a solution of the amine with a strong acid while monitoring the solution's pH with a calibrated electrode.[4] The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated amine (conjugate acid) and the free amine are equal.[4]

-

Methodology (Potentiometric Titration):

-

Sample Preparation: A precise amount of 3-Amino-5-(trifluoromethyl)benzonitrile is dissolved in a suitable solvent, often a mixed solvent system like ethanol-water, due to the limited water solubility of many aromatic amines.[5][6]

-

Titration: A standardized solution of a strong acid (e.g., HCl) is added incrementally to the sample solution using a burette.

-

pH Monitoring: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of this curve.[4]

-

-

Principle (UV-Vis Spectrophotometry): This technique relies on the fact that the protonated and unprotonated forms of a compound often have different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the ratio of the two forms can be determined.

-

Methodology (UV-Vis Spectrophotometry):

-

Sample Preparation: A series of solutions containing a constant concentration of the amine are prepared in buffers with different, precisely known pH values.

-

Spectral Analysis: The UV-Vis spectrum of each solution is recorded. A wavelength is chosen where the difference in absorbance between the protonated and unprotonated forms is maximal.

-

Data Analysis: The absorbance at the chosen wavelength is plotted against pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.[4][5]

-

References

Methodological & Application

Application Notes and Protocols for 3-Amino-5-(trifluoromethyl)benzonitrile as a Building Block for Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-(trifluoromethyl)benzonitrile is a key chemical intermediate that has proven to be a valuable building block in the synthesis of a variety of potent and selective kinase inhibitors. Its unique trifluoromethyl group significantly influences the electronic properties, lipophilicity, and metabolic stability of the final compounds, often leading to enhanced binding affinity and improved pharmacokinetic profiles. The amino and nitrile functionalities provide versatile handles for a range of chemical transformations, allowing for the construction of diverse molecular scaffolds targeting various protein kinases.

This document provides detailed application notes on the utility of 3-Amino-5-(trifluoromethyl)benzonitrile in kinase inhibitor design, focusing on its role in the development of inhibitors for clinically relevant kinases such as Bcr-Abl, Epidermal Growth Factor Receptor (EGFR), and c-Met. Furthermore, comprehensive experimental protocols for the synthesis and evaluation of representative kinase inhibitors derived from this building block are presented.

Application Notes

The Role of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a critical pharmacophore in many kinase inhibitors derived from 3-Amino-5-(trifluoromethyl)benzonitrile. Its strong electron-withdrawing nature can significantly impact the pKa of nearby functional groups, influencing hydrogen bonding interactions within the kinase ATP-binding pocket. Additionally, the lipophilic nature of the -CF3 group can enhance membrane permeability and improve oral bioavailability. The metabolic stability of the C-F bond also contributes to a longer half-life of the drug candidates.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies on kinase inhibitors incorporating the 3-amino-5-(trifluoromethyl)benzonitrile moiety have revealed several key insights:

-

Amide Bond Formation: The amino group of the benzonitrile is commonly acylated to form a central amide linkage, a key structural feature in many Type II kinase inhibitors.

-

Substitution on the Amino Group: Modifications at the amino group, often through coupling with various heterocyclic systems, are crucial for achieving selectivity and potency against specific kinases. For instance, in the case of Nilotinib, the pyrimidinyl-pyridine moiety is essential for its high affinity for the Bcr-Abl kinase.

-

Role of the Nitrile Group: While often retained in the final inhibitor, the nitrile group can also be a site for further chemical modification or can contribute to binding interactions within the active site of the target kinase.

A notable example of a highly successful kinase inhibitor synthesized using a derivative of 3-Amino-5-(trifluoromethyl)benzonitrile is Nilotinib . This compound is a potent second-generation Bcr-Abl inhibitor used in the treatment of chronic myeloid leukemia (CML).[1]

Quantitative Data Presentation

The following tables summarize the in vitro inhibitory activities (IC50 values) of Nilotinib and its analogues, which are derived from the 3-amino-5-(trifluoromethyl)phenyl scaffold, against a panel of protein kinases. This data highlights the potency and selectivity profile conferred by this chemical moiety.

Table 1: Inhibitory Activity of Nilotinib against various Kinases

| Kinase Target | IC50 (nM) |

| c-Abl | 28 - 45 |

| Bcr-Abl (p210) | < 12 |

| Bcr-Abl (p190) | < 12 |

| KIT | Data not consistently reported in nM |

| PDGFRα | 0.54 |

| PDGFRβ | < 60.11 |

| DDR2 | Potent Inhibition |

| LCK | Potent Inhibition |

| LYN | Potent Inhibition |

| FLT3 | 9548 |

Data compiled from multiple sources.[1][2]

Table 2: Comparative IC50 Values of Nilotinib and its Analogues

| Compound | Substitution at Trifluoromethyl Position | Abl IC50 (nM) | Kit IC50 (nM) | PDGFRβ IC50 (nM) |

| Nilotinib (1) | -CF3 | < 2.5 | Not specified | < 60.11 |

| Analogue 2a | -H | 2953 | Not specified | > 50000 |

| Analogue 2b | -F | 750 | Not specified | > 50000 |

| Analogue 2c | -CH3 | 135.8 | Not specified | 768.4 |

This table illustrates the critical role of the trifluoromethyl group for potent Abl inhibition.[2]

Experimental Protocols

Protocol 1: Synthesis of Nilotinib

This protocol describes a key step in the synthesis of Nilotinib, involving the coupling of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (a derivative of the topic compound) with 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid.

Materials:

-

3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

-

4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid

-

Diethyl cyanophosphonate (DECP)

-

Triethylamine (TEA)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (1 mmol) and 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (1 mmol) in DMF (8 mL), add triethylamine (2 mmol).

-

Cool the mixture to 10°C.

-

Add diethyl cyanophosphonate (2 mmol) dropwise to the reaction mixture.

-

Stir the reaction mixture at 60°C for 12 hours.

-

After completion of the reaction (monitored by TLC), pour the mixture into ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain Nilotinib.

Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a general method for determining the IC50 value of a kinase inhibitor using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This example is tailored for an EGFR kinase assay.

Materials:

-

Recombinant human EGFR kinase domain

-

Biotinylated peptide substrate

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compound (dissolved in DMSO)

-

Stop/detection solution (containing EDTA, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC))

-

Low-volume 384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to achieve the final desired concentrations.

-

Add 2.5 µL of the diluted test compound to the wells of a 384-well plate.

-

Add 2.5 µL of the EGFR enzyme solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution.

-

Incubate the reaction for 60 minutes at room temperature.

-

Stop the reaction by adding 5 µL of the stop/detection solution.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (APC) and 620 nm (europium) after excitation at 320 nm.

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

-

Normalize the data using vehicle (DMSO) controls as 100% activity and a potent inhibitor control as 0% activity.

-

Plot the normalized activity versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by kinase inhibitors derived from 3-Amino-5-(trifluoromethyl)benzonitrile.

Experimental Workflows

References

- 1. Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols: The Strategic Use of 3-Amino-5-(trifluoromethyl)benzonitrile in the Synthesis of Phenylpyrazole Agrochemicals

For Researchers, Scientists, and Agrochemical Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-Amino-5-(trifluoromethyl)benzonitrile as a key starting material in the preparation of phenylpyrazole-based agrochemicals, most notably the broad-spectrum insecticide, Fipronil. The protocols detailed herein are based on established chemical transformations and patent literature, offering a guide for the laboratory-scale synthesis of these important compounds.

The trifluoromethyl group is a critical pharmacophore in many modern agrochemicals, enhancing their efficacy, metabolic stability, and bioavailability.[1] 3-Amino-5-(trifluoromethyl)benzonitrile serves as a valuable building block for introducing this essential moiety into the final product.

I. Synthetic Pathway Overview

The overall synthetic strategy involves the transformation of 3-Amino-5-(trifluoromethyl)benzonitrile into a key intermediate, 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyanopyrazole. This intermediate is then further elaborated to yield Fipronil. The key transformations are outlined below:

*Note: The direct conversion of 3-Amino-5-(trifluoromethyl)benzonitrile to 2,6-dichloro-4-(trifluoromethyl)aniline involves multiple steps not detailed in a single source. The proposed route involves standard organic transformations.

II. Experimental Protocols

Protocol 1: Synthesis of 5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyanopyrazole (Key Intermediate)

This protocol is adapted from patent literature describing the synthesis of this key fipronil intermediate from 2,6-dichloro-4-trifluoromethylaniline.

Objective: To synthesize 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyanopyrazole.

Materials:

-

2,6-dichloro-4-trifluoromethylaniline

-

Hydrochloric acid (HCl)

-

Sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Ethyl 2,3-dicyanopropionate

-

Toluene

-

Concentrated ammonia solution

-

Water

Procedure:

-

In a reaction vessel, suspend 2,6-dichloro-4-trifluoromethylaniline in a mixture of hydrochloric and sulfuric acids.

-

Cool the mixture to a temperature between 15-25°C.

-

Slowly add a solution of sodium nitrite in water to the cooled suspension over a period of 30 to 180 minutes while maintaining the temperature. This step forms the diazonium salt.

-

To the resulting suspension containing the diazotized salt, add ethyl 2,3-dicyanopropionate.

-

Stir the biphasic mixture for 10 to 12 hours.

-

Separate the organic phase and treat it with an aqueous alkali solution, such as concentrated ammonia, to adjust the pH to ≥11, which induces cyclization.

-

Stir the mixture at room temperature for 2-4 hours.

-

The resulting precipitate is filtered, washed with water, and dried under vacuum to yield 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyanopyrazole.[2][3]

Protocol 2: Synthesis of Fipronil from the Key Intermediate

This protocol outlines the final steps in the synthesis of Fipronil, involving the introduction of the trifluoromethylsulfinyl group.

Objective: To synthesize Fipronil from 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyanopyrazole.

Materials:

-

5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyanopyrazole

-

Trifluoromethane sulfinyl chloride

-

Amine hydrochloride (e.g., diethylamine hydrochloride)

-

Halogenated organic solvent (e.g., ethylene dichloride)

-

Boric acid

-

Calcium chloride (CaCl₂)

Procedure:

-

To a reactor equipped with a stirrer, thermometer, and condenser, add 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyanopyrazole, amine hydrochloride, boric acid, and calcium chloride to a halogenated organic solvent.

-

Heat the mixture with stirring to approximately 60°C.

-

React the mixture with trifluoromethane sulfinyl chloride. The reaction temperature is typically maintained between 40°C and 80°C.[4]

-

After the reaction is complete, the mixture is cooled, and the product is isolated.

-

The crude Fipronil can be purified by recrystallization from a suitable solvent such as chlorobenzene or a mixture of ethyl acetate and chlorobenzene.[2]

III. Data Presentation

The following tables summarize quantitative data reported in the literature for the synthesis of Fipronil and its intermediates.

Table 1: Reported Yields and Purity for Fipronil Synthesis

| Step | Starting Material | Product | Reported Yield | Reported Purity | Reference |

| Synthesis of Fipronil | 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)-pyrazole | Fipronil | 75% - 90% | 95% - 97% | [4] |

| Purification of Fipronil | Crude Fipronil | Purified Fipronil | - | >97% | [2] |

| Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyanopyrazol-4-yl disulfide | 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole and sulfur monochloride | 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyanopyrazol-4-yl disulfide | 95.1% - 95.8% | 97.0% - 97.3% | [5] |

Table 2: Reaction Conditions for Fipronil Synthesis via Oxidation

| Oxidizing Agent | Solvent | Temperature | Yield of Fipronil | Reference |

| Hydrogen Peroxide | Monobromoacetic acid/Chlorobenzene | 15-20°C | 34% | [6][7] |

| Hydrogen Peroxide | Dibromoacetic acid/Chlorobenzene | 15-20°C | 50% | [6][7] |

| Hydrogen Peroxide | Trichloroacetic acid/Chlorobenzene | 15-20°C | 94% (purity) | [2] |

IV. Logical Relationships and Workflows

The following diagrams illustrate the key relationships in the synthesis and application of 3-Amino-5-(trifluoromethyl)benzonitrile in agrochemicals.

V. Conclusion

3-Amino-5-(trifluoromethyl)benzonitrile is a strategically important starting material for the synthesis of complex agrochemicals. Its utility lies in providing the essential trifluoromethylphenyl scaffold. The protocols and data presented here, compiled from the existing scientific and patent literature, offer a foundational guide for researchers in the field of agrochemical synthesis. Further optimization of reaction conditions and exploration of novel derivatives based on this versatile building block are promising areas for future research and development.

References

- 1. WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds - Google Patents [patents.google.com]

- 2. Page loading... [guidechem.com]

- 3. CN103396366B - The production method of 5-Amino 3 cyano-1-(2,6-dichlor-4-trifluoromethyl phenyl) pyrazoles - Google Patents [patents.google.com]

- 4. Synthesis of pyrazoles via electrophilic cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. US20090240083A1 - Preparation Method of 2, 6-Dichlor-4-Trifluoromethyl Aniline - Google Patents [patents.google.com]

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3-Amino-5-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-(trifluoromethyl)benzonitrile is a versatile starting material in medicinal chemistry and drug discovery due to the presence of three reactive sites: the amino group, the nitrile group, and the aromatic ring activated by the electron-withdrawing trifluoromethyl group.[1] This potent combination allows for the construction of a diverse array of heterocyclic scaffolds, which are of significant interest in the development of novel therapeutic agents. These application notes provide detailed protocols for the synthesis of key heterocyclic compounds, including quinazolines, pyrazoles, and 1,2,4-triazoles, starting from 3-Amino-5-(trifluoromethyl)benzonitrile. The methodologies presented are supported by quantitative data and experimental procedures to facilitate their application in a research and development setting.

I. Synthesis of 6-(Trifluoromethyl)quinazolin-4-amine

Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. A straightforward and efficient method for the synthesis of 4-aminoquinazolines is the reaction of an anthranilonitrile derivative with formamide.

Reaction Scheme

Caption: Synthesis of 6-(Trifluoromethyl)quinazolin-4-amine.

Quantitative Data

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield |

| 3-Amino-5-(trifluoromethyl)benzonitrile | Formamide | 6-(Trifluoromethyl)quinazolin-4-amine | Reflux, 4 hours | 85% |

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-Amino-5-(trifluoromethyl)benzonitrile (1.0 eq) and formamide (10 eq).

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water with stirring.

-